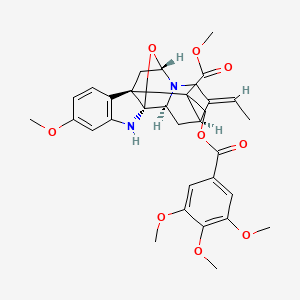
6,7-Dihydrodiol-ibudilast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydrodiol-ibudilast is a metabolite of ibudilast, a drug primarily used for its anti-inflammatory and neuroprotective properties. Ibudilast is known for its application in treating conditions such as asthma and multiple sclerosis. The compound this compound is formed through the metabolic processing of ibudilast in the body .
Preparation Methods
The preparation of 6,7-Dihydrodiol-ibudilast involves the metabolic conversion of ibudilast. While specific synthetic routes for this compound are not extensively documented, the preparation of ibudilast itself can be achieved through various synthetic methods. One such method involves the reaction of 2-isopropyl-3-methylpyrazine with ethyl chloroformate, followed by cyclization and subsequent reactions to form ibudilast . Industrial production methods for ibudilast typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,7-Dihydrodiol-ibudilast undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into other metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, altering the chemical structure of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6,7-Dihydrodiol-ibudilast has several scientific research applications, including:
Chemistry: It is studied for its chemical properties and reactions.
Biology: Research focuses on its role as a metabolite and its biological effects.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6,7-Dihydrodiol-ibudilast involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in anti-inflammatory and neuroprotective effects. Additionally, it inhibits the synthesis of nitric oxide and reduces reactive oxygen species, contributing to its therapeutic effects .
Comparison with Similar Compounds
6,7-Dihydrodiol-ibudilast can be compared with other similar compounds, such as:
Ibudilast: The parent compound, known for its anti-inflammatory and neuroprotective properties.
Phosphodiesterase Inhibitors: Other compounds in this class, such as rolipram and cilomilast, which also inhibit phosphodiesterase enzymes and have similar therapeutic effects.
The uniqueness of this compound lies in its specific metabolic pathway and its distinct chemical structure, which may confer unique biological activities and therapeutic potential .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(6,7-dihydroxy-2-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H20N2O3/c1-7(2)12-11(13(18)8(3)4)9-5-6-10(17)14(19)16(9)15-12/h5-8,10,14,17,19H,1-4H3 |
InChI Key |
IPCRPIMYUQUART-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(C(C=CC2=C1C(=O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)

oxane-2-carboxylic acid](/img/structure/B13447714.png)

![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)

![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)





